molecular formula C18H14Cl5N3O3S B11709977 Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Cat. No.: B11709977
M. Wt: 529.6 g/mol
InChI Key: CHZALIPYAQBMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinctive chemical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H14Cl5N3O3S

Molecular Weight

529.6 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C18H14Cl5N3O3S/c1-29-15(28)11-4-2-3-5-13(11)24-17(30)26-16(18(21,22)23)25-14(27)10-7-6-9(19)8-12(10)20/h2-8,16H,1H3,(H,25,27)(H2,24,26,30)

InChI Key

CHZALIPYAQBMQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.